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Compound of Interest

Compound Name: NIBR-17

Cat. No.: B1394522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of NIBR-17, a potent pan-class I

phosphoinositide 3-kinase (PI3K) inhibitor. The information compiled herein is intended to serve

as a comprehensive resource for researchers and professionals engaged in drug discovery

and development, offering detailed insights into the compound's biochemical activity, cellular

effects, and the methodologies for its evaluation.

Core Compound Profile
NIBR-17 is a small molecule inhibitor that demonstrates potent and broad activity against all

four class I PI3K isoforms (α, β, γ, and δ). These kinases are critical components of the

PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation,

survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers,

making PI3K a prime target for therapeutic intervention. NIBR-17's ability to inhibit all class I

isoforms positions it as a valuable tool for investigating the broad consequences of PI3K

pathway inhibition and as a potential starting point for the development of anticancer

therapeutics.

Quantitative Data Summary
The inhibitory activity of NIBR-17 has been characterized through various biochemical and

cellular assays. The following tables summarize the key quantitative data available for this

compound.
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Table 1: Biochemical Inhibitory Activity of

NIBR-17

Target Isoform IC50 (nM)

PI3Kα 1

PI3Kβ 9.2

PI3Kγ 9

PI3Kδ 20

Table 2: Cellular Activity of NIBR-17

Cell Line A2780 (Human ovarian carcinoma)

Assay
Inhibition of PI3Kα-mediated Akt

phosphorylation (Ser473)

EC50 (µM) 0.09

Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a

multitude of cellular processes. The pathway is typically initiated by the activation of receptor

tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment

and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates

phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger

phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins

containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt.

This recruitment to the membrane facilitates the phosphorylation and activation of Akt by other

kinases, such as PDK1 and mTORC2. Once activated, Akt proceeds to phosphorylate a wide

array of downstream substrates, ultimately leading to the regulation of cellular functions like

protein synthesis, cell survival, and proliferation. NIBR-17 exerts its effect by directly inhibiting

the kinase activity of all class I PI3K isoforms, thereby blocking the production of PIP3 and

halting the downstream signaling cascade.
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Caption: The PI3K/Akt signaling pathway and the inhibitory action of NIBR-17.
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Experimental Protocols
The following are representative, detailed protocols for key experiments used to characterize

PI3K inhibitors like NIBR-17. While the full experimental details from the original publication on

NIBR-17 by Burger et al. were not accessible, these protocols are based on standard, widely

accepted methodologies in the field.

Biochemical Kinase Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to

determine the in vitro inhibitory potency (IC50) of NIBR-17 against Class I PI3K isoforms.

Materials:

Recombinant human PI3K isoforms (α, β, γ, δ)

PIP2 (substrate)

ATP

NIBR-17 (or other test compounds)

HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-GST antibody, d2-labeled PIP3

analog, GST-tagged PH domain)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05%

CHAPS)

384-well low-volume white plates

HTRF-compatible plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of NIBR-17 in 100% DMSO. Further dilute

the compounds in assay buffer to the desired final concentrations.
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Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate to their final

concentrations in cold assay buffer.

Assay Reaction:

Add 2 µL of the diluted NIBR-17 or DMSO (control) to the wells of a 384-well plate.

Add 4 µL of the enzyme/substrate mix to each well to initiate the kinase reaction.

Add 4 µL of ATP solution to each well.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Detection:

Stop the reaction by adding 5 µL of HTRF stop/detection buffer containing EDTA and the

HTRF detection reagents.

Incubate the plate at room temperature for 60 minutes to allow for the detection reaction to

reach equilibrium.

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the

fluorescence emission at 620 nm and 665 nm.

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio

against the logarithm of the inhibitor concentration and fit the data to a four-parameter

logistic equation to determine the IC50 value.

Cellular Akt Phosphorylation Assay (Western Blot)
This protocol outlines the procedure to assess the effect of NIBR-17 on the phosphorylation of

Akt at Serine 473 in a cellular context.

Materials:

A2780 cells (or other suitable cell line)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)
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NIBR-17

Growth factor (e.g., IGF-1 or EGF)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels

PVDF membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Culture and Treatment:

Seed A2780 cells in 6-well plates and allow them to adhere overnight.

Serum-starve the cells for 4-6 hours.

Pre-treat the cells with various concentrations of NIBR-17 or DMSO for 1-2 hours.

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

Cell Lysis and Protein Quantification:

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Collect the lysates and clarify by centrifugation.
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Determine the protein concentration of each lysate using a BCA assay.

Western Blotting:

Normalize the protein concentrations and prepare samples with Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight

at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Data Acquisition and Analysis:

Capture the chemiluminescent signal using an imaging system.

Strip the membrane and re-probe with an antibody against total Akt as a loading control.

Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Cell Viability Assay (MTT)
This protocol describes the use of an MTT assay to evaluate the effect of NIBR-17 on the

proliferation and viability of cancer cells.

Materials:

Cancer cell line (e.g., A2780)

Cell culture medium

NIBR-17
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow

them to attach overnight.

Compound Treatment: Treat the cells with a serial dilution of NIBR-17 or DMSO (vehicle

control) and incubate for a specified period (e.g., 72 hours).

MTT Incubation: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at

37°C, allowing viable cells to reduce the MTT to formazan crystals.

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization

solution to each well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to

determine the percentage of cell viability. Plot the percentage of viability against the

logarithm of the compound concentration and fit the data to a dose-response curve to

calculate the GI50 (concentration for 50% growth inhibition).

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the IC50 of a PI3K inhibitor

using an in vitro kinase assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1394522?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1394522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay Execution

Detection & Analysis

Prepare Serial Dilution
of NIBR-17

Add NIBR-17 to
384-well Plate

Prepare Enzyme and
Substrate Solution

Add Enzyme/Substrate
Mix

Prepare ATP
Solution

Initiate Reaction
with ATP

Incubate at Room
Temperature

Stop Reaction and
Add Detection Reagents

Incubate for
Detection

Read Plate on
HTRF Reader

Calculate IC50

Click to download full resolution via product page

Caption: A generalized workflow for an in vitro kinase inhibition assay.
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To cite this document: BenchChem. [NIBR-17: A Technical Guide to the Pan-Class I PI3K
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1394522#pan-class-i-pi3k-inhibitor-nibr-17]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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